4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid
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Overview
Description
4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a carboxy-ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid typically involves the reaction of a benzoic acid derivative with an appropriate amine. One common method involves the use of a carboxylic acid derivative, such as an ester or an acid chloride, which reacts with an amino compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in a continuous process. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production with minimal by-products. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Carboxyethyl-gamma-aminobutyric acid: This compound shares a similar structure but differs in the position of the carboxy-ethylamino group.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Although structurally different, it shares some functional similarities in terms of reactivity.
Uniqueness
4-[(2-Carboxy-ethylamino)-methyl]-benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .
Properties
Molecular Formula |
C11H13NO4 |
---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
4-[(2-carboxyethylamino)methyl]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c13-10(14)5-6-12-7-8-1-3-9(4-2-8)11(15)16/h1-4,12H,5-7H2,(H,13,14)(H,15,16) |
InChI Key |
DRKHULAQAPAOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCC(=O)O)C(=O)O |
Origin of Product |
United States |
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